2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-fluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-7-3-9(5-8(2)11)6-10(12)4-7/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHZGZAXAHMEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230491 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-89-4 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 3 3 Fluoro 5 Methylphenyl 1 Propene
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis of 2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene identifies two principal bond disconnections that inform the primary synthetic strategies. The most logical disconnections are at the C-Br bond and the C-C bond linking the phenyl ring to the propene moiety.
Disconnection 1 (C-Br bond): This disconnection points to a direct bromination approach. The immediate precursor, or synthetic equivalent, would be 3-(3-fluoro-5-methylphenyl)-1-propene (B3314722). This strategy relies on the regioselective introduction of a bromine atom at the allylic position of the precursor.
Disconnection 2 (C-C bond): Severing the bond between the aromatic ring and the propene unit suggests a cross-coupling strategy. This approach would involve the reaction of a (3-fluoro-5-methylphenyl) metallic or organometallic species with a three-carbon building block already containing the bromo-propene functionality. Alternatively, a coupling between a halogenated (3-fluoro-5-methylphenyl) derivative and a propene-containing organometallic reagent is also a viable pathway.
These two disconnections form the basis for the main synthetic routes discussed in the subsequent sections.
Precursor Design and Synthesis Strategies
The successful synthesis of the target compound hinges on the efficient preparation of key precursors. Based on the retrosynthetic analysis, the primary precursor is 3-(3-fluoro-5-methylphenyl)-1-propene.
The synthesis of this precursor can be achieved through several established organometallic cross-coupling reactions. One of the most common methods is the Suzuki coupling reaction. This would involve the reaction of (3-fluoro-5-methylphenyl)boronic acid with an allyl halide, such as allyl bromide, in the presence of a palladium catalyst and a base. Another approach is the Heck reaction, which would couple 1-bromo-3-fluoro-5-methylbenzene with propene gas under palladium catalysis.
The choice of precursor and its synthetic route will depend on factors such as the commercial availability of starting materials, reaction efficiency, and the desired scale of production.
Direct Bromination Approaches
A straightforward method for the synthesis of this compound is the direct bromination of its unsaturated precursor, 3-(3-fluoro-5-methylphenyl)-1-propene. This approach requires careful control of reaction conditions to ensure high regioselectivity.
Regioselective Bromination of Unsaturated Precursors
The key challenge in the direct bromination of 3-(3-fluoro-5-methylphenyl)-1-propene is to achieve selective substitution at the allylic position (C2) without competing reactions, such as addition to the double bond or substitution on the aromatic ring. Allylic bromination is typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). acs.orgnih.govorganic-chemistry.org
The mechanism proceeds via a free radical chain reaction. organic-chemistry.org A bromine radical abstracts an allylic hydrogen from the precursor, forming a resonance-stabilized allylic radical. This radical can exist as two resonance structures, which could potentially lead to a mixture of products. However, for 3-aryl-1-propenes, the benzylic nature of one of the radical centers can influence the product distribution. The resulting allylic radical then reacts with molecular bromine, which is present in low concentrations, to yield the allylic bromide and regenerate a bromine radical. nih.gov The use of NBS is crucial as it maintains a low concentration of Br2, thus minimizing the competing ionic addition of bromine to the alkene. acs.org
Catalyst Systems and Reaction Conditions for Bromination
For the allylic bromination of 3-(3-fluoro-5-methylphenyl)-1-propene, N-bromosuccinimide (NBS) is the reagent of choice. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl4) or cyclohexane, to prevent competing ionic reactions. nih.govorganic-chemistry.org Radical initiation is essential and can be achieved either photochemically with a UV lamp or by adding a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. nih.gov
| Reagent | Initiator | Solvent | Temperature | Potential Outcome |
| N-Bromosuccinimide (NBS) | UV light (hν) or AIBN | CCl4 | Reflux | Regioselective allylic bromination |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Cyclohexane | Reflux | Regioselective allylic bromination |
This table presents plausible conditions for the direct bromination based on general procedures for allylic bromination of similar compounds.
Palladium-Catalyzed Synthesis Routes
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of this compound. These methods construct the core structure of the molecule by forming a carbon-carbon bond between the aromatic ring and the propene unit.
Cross-Coupling Strategies for Constructing the Phenyl-Propene Moiety
The construction of the phenyl-propene backbone of the precursor, 3-(3-fluoro-5-methylphenyl)-1-propene, can be efficiently achieved through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide. For the synthesis of the precursor, this would typically involve the coupling of (3-fluoro-5-methylphenyl)boronic acid with an allyl halide, such as allyl bromide. This reaction is favored due to the stability, low toxicity, and commercial availability of boronic acids.
The Heck reaction provides another powerful tool, coupling an aryl halide with an alkene. In this case, 1-bromo-3-fluoro-5-methylbenzene could be reacted with propene in the presence of a palladium catalyst and a base. The Heck reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org
Below is a comparative table of plausible conditions for these two cross-coupling strategies for the synthesis of the precursor, 3-(3-fluoro-5-methylphenyl)-1-propene.
| Reaction | Aryl Component | Propene Component | Catalyst System | Base | Solvent |
| Suzuki Coupling | (3-fluoro-5-methylphenyl)boronic acid | Allyl bromide | Pd(PPh3)4 | Na2CO3 | Toluene/Water |
| Heck Reaction | 1-bromo-3-fluoro-5-methylbenzene | Propene | Pd(OAc)2, P(o-tolyl)3 | Et3N | DMF |
This table outlines representative conditions for palladium-catalyzed cross-coupling reactions based on established literature protocols for similar substrates.
Following the successful synthesis of the 3-(3-fluoro-5-methylphenyl)-1-propene precursor via one of these palladium-catalyzed methods, the final step would be the regioselective allylic bromination as described in section 2.3.
Stereochemical Control in Organometallic Coupling Reactions
Organometallic coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-carbon bonds. In the context of synthesizing allylic bromides like this compound, controlling the stereochemistry at the newly formed stereocenter is of paramount importance, particularly when chiral products are desired.
The stereochemical outcome of these reactions is often dictated by the specific catalyst system employed, the nature of the organometallic reagent, and the reaction conditions. For instance, palladium-catalyzed cross-coupling reactions have been extensively studied for their ability to proceed with high stereospecificity. The mechanism of these reactions often involves an initial oxidative addition of the palladium(0) catalyst to the allylic substrate, forming a π-allylpalladium intermediate. The subsequent nucleophilic attack by the organometallic reagent can proceed via an "outer-sphere" or "inner-sphere" mechanism, each having distinct stereochemical consequences.
In a related context, the stereoselective rhodium-catalyzed reaction of allenes with organoboronic reagents to form 2-aryl or -alkenyl substituted 1,3-dienes highlights the potential for achieving high stereoselectivity in the synthesis of complex alkenes. researchgate.netnih.gov Such protocols, which can be extended to various organoboronic reagents, offer a pathway to control the geometry of the resulting double bonds with remarkable precision. researchgate.netnih.gov A proposed mechanism for these transformations involves the generation of an allylic rhodium intermediate, where subsequent steps like β-hydride elimination and hydrometalation play a crucial role in determining the final stereochemistry. researchgate.netnih.gov
For the synthesis of a specific chiral version of this compound, one could envision a strategy involving the coupling of a chiral, non-racemic allylic precursor with an organometallic reagent derived from 3-fluoro-5-methylbromobenzene. The choice of a suitable chiral ligand for the transition metal catalyst would be critical in inducing asymmetry and achieving high enantioselectivity.
Table 1: Factors Influencing Stereochemical Control in Organometallic Coupling Reactions
| Factor | Influence on Stereochemistry | Example |
| Catalyst System | The choice of metal (e.g., Pd, Rh) and ligands determines the geometry of the transition state and the stereochemical course of the reaction. Chiral ligands can induce enantioselectivity. | Palladium catalysts with chiral phosphine (B1218219) ligands. |
| Organometallic Reagent | The nature of the organometallic reagent (e.g., organoboron, organozinc) can influence the mechanism of transmetalation and subsequent reductive elimination. | Use of organoboronic acids or their esters in Suzuki-Miyaura coupling. |
| Leaving Group | The nature of the leaving group on the allylic substrate can affect the rate of oxidative addition and the stability of the resulting intermediate. | Halides (Br, Cl), acetates, or carbonates. |
| Solvent and Temperature | These parameters can influence the solubility of reactants and catalysts, reaction rates, and the stability of intermediates, thereby affecting stereoselectivity. | Polar aprotic solvents like THF or dioxane are commonly used. |
Alternative Synthetic Pathways
Beyond organometallic coupling reactions, several other synthetic routes can be envisioned for the preparation of this compound.
Alkylation and Dehydration Routes
An alternative approach involves the alkylation of a suitable precursor followed by a dehydration step to introduce the double bond. A plausible sequence could begin with the Grignard reaction between 3-fluoro-5-methylmagnesium bromide and acrolein. This would yield 1-(3-fluoro-5-methylphenyl)prop-2-en-1-ol. Subsequent dehydration of this allylic alcohol, for instance, by treatment with an acid catalyst, would lead to the formation of 1-(3-fluoro-5-methylphenyl)prop-1-ene. Finally, allylic bromination of this intermediate, using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, would furnish the desired this compound.
A variation of this route could involve the Wittig reaction between 3-fluoro-5-methylbenzaldehyde (B64179) and a suitable phosphorus ylide to construct the propenyl side chain, followed by allylic bromination. The stereoselectivity of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions to favor either the (E)- or (Z)-isomer of the intermediate alkene.
Electrophilic Addition Strategies
Electrophilic addition reactions to alkynes provide another viable pathway to the target molecule. This strategy would commence with the synthesis of 1-(3-fluoro-5-methylphenyl)propyne. This could be achieved through the Sonogashira coupling of 1-bromo-3-fluoro-5-methylbenzene with propyne.
Subsequent treatment of the 1-(3-fluoro-5-methylphenyl)propyne with hydrogen bromide (HBr) would lead to the formation of the desired product. The regioselectivity of this electrophilic addition is governed by Markovnikov's rule, which predicts that the bromine atom will add to the more substituted carbon of the alkyne, while the hydrogen atom adds to the less substituted carbon. This would result in the formation of this compound. The reaction of aryl alkynes with HBr can produce a mixture of syn and anti addition products, and the product distribution can be influenced by the reaction conditions, such as the concentration of the bromide ion. researchgate.net
Table 2: Comparison of Alternative Synthetic Pathways
| Synthetic Pathway | Key Steps | Advantages | Potential Challenges |
| Alkylation and Dehydration | 1. Grignard reaction or Wittig reaction. 2. Dehydration. 3. Allylic bromination. | Utilizes readily available starting materials. Offers flexibility in constructing the carbon skeleton. | May involve multiple steps. Control of regioselectivity in the bromination step can be challenging. |
| Electrophilic Addition | 1. Sonogashira coupling to form the alkyne. 2. Electrophilic addition of HBr. | Potentially a more direct route. Good control of regioselectivity based on Markovnikov's rule. | The synthesis of the starting alkyne may require specific catalysts. The stereoselectivity of the HBr addition may need optimization. |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. When designing a synthesis for this compound, several of the twelve principles of green chemistry can be considered to minimize the environmental impact.
Prevention of Waste: The ideal synthesis would have high atom economy, maximizing the incorporation of all materials used in the process into the final product. acs.org For example, addition reactions, such as the electrophilic addition of HBr to an alkyne, are inherently more atom-economical than substitution or elimination reactions that generate byproducts.
Use of Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry. Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. For instance, the development of catalytic reactions that can be performed in greener solvents like polyethylene (B3416737) glycol (PEG) is a significant step towards more sustainable chemical synthesis. rsc.org
Design for Energy Efficiency: Synthetic methods should be designed to be energy-efficient. Reactions that can be conducted at ambient temperature and pressure are preferred over those requiring significant energy input for heating or cooling. acs.org The use of highly active catalysts can often enable reactions to proceed under milder conditions.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. acs.org The use of transition metal catalysts in cross-coupling reactions is a prime example of this principle in action. Developing recyclable catalysts is an active area of research aimed at improving the sustainability of these processes.
By carefully considering these principles, synthetic routes for this compound can be designed to be not only efficient and selective but also environmentally responsible.
Reaction Mechanisms and Chemical Transformations of 2 Bromo 3 3 Fluoro 5 Methylphenyl 1 Propene
Mechanistic Investigations of Bromine Reactivity
The carbon-bromine bond is a key reactive site in 2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene, enabling both nucleophilic substitution and radical reactions.
Nucleophilic Substitution Pathways at the Brominated Carbon
As an allylic halide, this compound is adept at undergoing nucleophilic substitution reactions through both S(_N)1 and S(_N)2 pathways. researchgate.netyoutube.com The preferred mechanism is heavily influenced by the reaction conditions, such as the nature of the nucleophile and the solvent. youtube.comlibretexts.org
S(_N)1 Pathway : In the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), the reaction tends to favor an S(_N)1 mechanism. youtube.combyjus.com This pathway involves the initial, rate-determining departure of the bromide ion to form a resonance-stabilized allylic carbocation. researchgate.netbyjus.com The positive charge is delocalized between the secondary (C2) and primary (C1) carbons of the propene chain. The subsequent attack by the nucleophile can occur at either of these positions, potentially leading to a mixture of products, including rearranged constitutional isomers (an S(_N)1' product). dalalinstitute.comyoutube.com
S(_N)2 Pathway : With a strong nucleophile and a polar aprotic solvent, the S(_N)2 mechanism is more likely. youtube.commasterorganicchemistry.com This pathway involves a concerted, single-step process where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. dalalinstitute.com This mechanism typically leads to a single product with an inversion of stereochemistry if the carbon were chiral. Allylic systems like this one are particularly reactive in S(_N)2 reactions due to the stabilization of the transition state through orbital overlap with the adjacent π-system. dalalinstitute.com Competition between direct S(_N)2 attack and an S(_N)2' attack (at the double bond) can also occur, leading to allylic rearrangement. wikipedia.org
| Mechanism | Favored by | Key Intermediate | Potential Products |
|---|---|---|---|
| SN1 | Weak nucleophile, Polar protic solvent | Resonance-stabilized allylic carbocation | Mixture of direct and rearranged substitution products |
| SN2 | Strong nucleophile, Polar aprotic solvent | Pentacoordinate transition state | Primarily direct substitution product (possible SN2' product) |
Radical Reactions Initiated by the Bromine Moiety
The bromine atom can also initiate free-radical reactions, typically under thermal or photochemical conditions. ucsb.edu The C-Br bond can undergo homolytic cleavage, generating a bromine radical and a resonance-stabilized allylic radical. ucalgary.ca This allylic radical is relatively stable due to the delocalization of the unpaired electron across the π-system, which favors its formation. pearson.comlibretexts.orgchemistrysteps.com
Once formed, this allylic radical can participate in various radical chain reactions. ucalgary.ca For instance, it can abstract an atom from another molecule or add across a double bond. A common reagent used to initiate such reactions is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, favoring allylic substitution over addition to the double bond. libretexts.orgchemistrysteps.commasterorganicchemistry.com
Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety
The double bond in this compound is susceptible to both electrophilic and nucleophilic addition, with the outcome dictated by the nature of the reagent and the electronic properties of the molecule.
Regioselectivity and Stereoselectivity in Addition Reactions
Electrophilic Addition : In the presence of an electrophile (e.g., HBr), the π-electrons of the alkene will attack the electrophile. According to Markovnikov's rule, the electrophile (typically H()⁺) will add to the carbon atom that results in the formation of the more stable carbocation. lumenlearning.comlibretexts.org For this molecule, protonation of the terminal carbon (C1) would generate a secondary carbocation at C2, which is also allylic and adjacent to an electron-withdrawing bromine atom. The stability of this intermediate dictates the regioselectivity of the addition. libretexts.orgpurechemistry.org The subsequent attack by the nucleophile (Br()⁻) on the carbocation completes the addition. The planarity of the carbocation intermediate means that the nucleophile can attack from either face, often leading to a mixture of stereoisomers if new chiral centers are formed. chemistrysteps.com
Radical Addition : Under radical conditions (e.g., HBr with peroxides), the addition follows an anti-Markovnikov regioselectivity. libretexts.orgwikipedia.org A bromine radical adds to the double bond first, attacking the less substituted carbon (C1) to generate the more stable secondary radical at C2. libretexts.org This radical intermediate then abstracts a hydrogen atom from HBr to yield the final product. wikipedia.org
| Reaction Type | Reagent Example | Key Principle | Initial Attack Site | Major Product |
|---|---|---|---|---|
| Electrophilic Addition | HBr (no peroxides) | Markovnikov's Rule | Proton (H+) adds to C1 | Bromine adds to C2 |
| Radical Addition | HBr (with peroxides) | Anti-Markovnikov Rule | Bromine radical (Br•) adds to C1 | Hydrogen adds to C2 |
Stereoselectivity in addition reactions determines the spatial arrangement of the newly formed bonds. Additions can be syn (both groups add to the same face of the double bond) or anti (groups add to opposite faces). youtube.com The specific mechanism of the addition reaction dictates the stereochemical outcome. masterorganicchemistry.com
Elimination Reactions and Formation of Conjugated Systems
Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (dehydrobromination) to form a conjugated diene. youtube.com This reaction typically follows an E2 (bimolecular elimination) mechanism, which is a concerted, single-step process. lumenlearning.comksu.edu.sa
For the E2 mechanism to occur, a proton on a carbon adjacent to the bromine-bearing carbon must be abstracted by the base, while the C-Br bond breaks and a new π-bond forms simultaneously. mgscience.ac.in The stereochemistry of the E2 reaction is crucial, requiring an anti-periplanar arrangement of the proton being removed and the bromide leaving group. siue.edu Depending on which allylic proton is removed, different conjugated diene products can be formed, with the regioselectivity often governed by the stability of the resulting diene (Zaitsev's rule) or steric factors related to the base used. ksu.edu.sa The formation of a conjugated system provides a thermodynamic driving force for this reaction. yale.edu
Advanced Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this allylic bromide makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netrhhz.net
Common examples include:
Heck Reaction : This reaction couples the allylic bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination. wikipedia.org
Suzuki Coupling : In this reaction, the substrate is coupled with an organoboron compound (e.g., a boronic acid or ester) using a palladium catalyst. This is a highly versatile method for forming C(sp²)–C(sp³) bonds.
Stille Coupling : This involves the coupling of the allylic bromide with an organotin compound, also catalyzed by palladium.
Sonogashira Coupling : This reaction forms a carbon-carbon bond between the allylic bromide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.
These cross-coupling reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. pku.edu.cnacs.org
Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Alkenyl Linkages
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. musechem.comlibretexts.org For this compound, this reaction provides a direct route to synthesize more complex styrene (B11656) derivatives or conjugated dienes.
The catalytic cycle involves three primary steps: libretexts.orgorganic-chemistry.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the bromide. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. musechem.com
This reaction is highly valued for its mild conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org
| Component | Role in the Reaction | Example |
|---|---|---|
| Vinyl Halide | Electrophilic partner; provides one of the carbon fragments for the new C-C bond. | This compound |
| Organoboron Reagent | Nucleophilic partner; provides the other carbon fragment. | Phenylboronic acid |
| Palladium Catalyst | Facilitates the coupling by cycling between Pd(0) and Pd(II) oxidation states. | Pd(PPh₃)₄ |
| Base | Activates the organoboron reagent for transmetalation. | Na₂CO₃, K₃PO₄ |
Heck Coupling and Migratory Insertion Mechanisms
The Heck coupling reaction joins a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base. rsc.orgwikipedia.org In this context, this compound acts as the vinyl halide partner, coupling with another alkene to form a new, more substituted alkene.
The accepted mechanism proceeds as follows: rsc.orglibretexts.org
Oxidative Addition: A Pd(0) species adds to the carbon-bromine bond of the substrate to create a vinylpalladium(II) complex.
Migratory Insertion (Olefin Insertion): The coupling partner alkene coordinates to the palladium center. This is followed by a syn-addition where the vinyl group attached to the palladium inserts into one of the double bond carbons of the coordinated alkene. rsc.orgwikipedia.org
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the new carbon-carbon bond is eliminated, forming a palladium-hydride species and the final alkene product. This step typically occurs to form the most thermodynamically stable (most substituted) double bond.
Catalyst Regeneration: The base removes the hydrogen halide from the palladium complex, regenerating the active Pd(0) catalyst.
| Step | Description |
|---|---|
| Oxidative Addition | Pd(0) inserts into the C-Br bond of this compound. |
| Migratory Insertion | An external alkene coordinates and inserts into the Pd-C bond. |
| β-Hydride Elimination | A β-hydrogen is removed, forming the product and a Pd-H species. |
| Reductive Elimination | Base-mediated elimination of HBr regenerates the Pd(0) catalyst. |
Sonogashira Coupling and Alkyne Functionalization
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orggold-chemistry.org This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Using this compound as the substrate allows for the synthesis of conjugated enynes.
The reaction mechanism involves two interconnected catalytic cycles: wikipedia.orgyoutube.com
Palladium Cycle: This cycle is similar to other cross-coupling reactions, beginning with the oxidative addition of the vinyl bromide to the Pd(0) catalyst.
Copper Cycle: In the presence of a base (typically an amine), the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate. This step is crucial for activating the alkyne.
The key step connecting the two cycles is transmetalation , where the acetylide group is transferred from the copper to the palladium(II) complex. Subsequent reductive elimination from the palladium complex yields the final enyne product and regenerates the Pd(0) catalyst. youtube.comnrochemistry.com
| Component | Function |
|---|---|
| Palladium Catalyst | Primary catalyst for the cross-coupling cycle (oxidative addition/reductive elimination). |
| Copper(I) Co-catalyst | Activates the terminal alkyne by forming a copper acetylide. |
| Base (Amine) | Deprotonates the terminal alkyne and serves as a solvent. |
| Terminal Alkyne | Provides the sp-hybridized carbon fragment for the new C-C bond. |
Negishi Coupling and Organozinc Reagent Utilization
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and reactivity. This compound can serve as the organic halide component in this reaction.
The mechanism follows the standard cross-coupling pathway: wikipedia.orgillinois.edu
Oxidative Addition: The Pd(0) or Ni(0) catalyst adds to the carbon-bromine bond of the substrate.
Transmetalation: The organozinc reagent transfers its organic group to the metal center. Organozinc reagents are typically prepared from the corresponding Grignard or organolithium reagents by treatment with a zinc halide like ZnBr₂. youtube.com
Reductive Elimination: The newly formed diorganopalladium or -nickel complex undergoes reductive elimination to yield the coupled product and regenerate the active catalyst.
| Step | Process |
|---|---|
| Catalyst Activation | Generation of an active Pd(0) or Ni(0) species. |
| Oxidative Addition | Catalyst insertion into the C-Br bond. |
| Transmetalation | Transfer of an organic group from the organozinc reagent to the catalyst. |
| Reductive Elimination | Formation of the new C-C bond and catalyst regeneration. |
Stille Coupling with Organotin Reagents
The Stille coupling reaction creates a carbon-carbon bond by reacting an organotin compound (stannane) with an sp²-hybridized organic halide, such as a vinyl bromide. organic-chemistry.orgwikipedia.org Therefore, this compound is a suitable electrophile for this transformation.
The catalytic cycle is analogous to the Suzuki and Negishi couplings: wikipedia.orglibretexts.org
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond.
Transmetalation: The organostannane reagent delivers its organic moiety to the palladium(II) complex, with the tin halide being released as a byproduct.
Reductive Elimination: The desired product is formed by the coupling of the two organic groups on palladium, which simultaneously regenerates the Pd(0) catalyst.
While versatile, a significant drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts. organic-chemistry.orgwikipedia.org
| Phase | Description |
|---|---|
| Oxidative Addition | The Pd(0) catalyst reacts with the vinyl bromide. |
| Transmetalation | The organostannane exchanges its organic group with the bromide on the palladium center. |
| Reductive Elimination | The coupled product is released, and the Pd(0) catalyst is reformed. |
Rearrangement Reactions and Their Mechanistic Pathways
Beyond cross-coupling, the structure of this compound suggests the potential for rearrangement reactions, particularly under conditions that favor the formation of cationic intermediates. An allylic shift is an organic reaction where a double bond in an allyl compound moves to the adjacent carbon atom. lscollege.ac.inwikipedia.org
Carbocationic Rearrangements
Under conditions that promote an Sₙ1-type mechanism (e.g., in a polar, protic solvent), the departure of the bromide leaving group can be envisioned to lead to a carbocationic intermediate. lscollege.ac.inyoutube.com Although vinyl carbocations are typically unstable, the resulting intermediate in this case would be a resonance-stabilized allylic carbocation. pearson.comreddit.com
The mechanism would proceed as follows:
Formation of an Allylic Carbocation: The C-Br bond breaks, leading to the formation of a carbocation. This cation is stabilized by resonance, with the positive charge delocalized between the C1 and C3 carbons of the propene backbone. quimicaorganica.orglibretexts.org The electrostatic potential is shared between these two positions. chempedia.info
Nucleophilic Attack: A nucleophile present in the reaction mixture can then attack either of the carbons bearing a partial positive charge.
Attack at the original C2 position would lead to the direct substitution product.
Attack at the C1 position would result in an "allylic shift" or rearranged product, where the double bond has migrated. lscollege.ac.inwikipedia.org
The ratio of the direct substitution product to the rearranged product is often influenced by factors such as steric hindrance and the thermodynamic stability of the resulting alkene (Zaitsev's rule). masterorganicchemistry.com
| Intermediate/Product | Description |
|---|---|
| Resonance Structure 1 | Positive charge is localized on the C2 carbon (a secondary vinyl cation). |
| Resonance Structure 2 | Positive charge is delocalized to the C1 carbon (a primary allylic cation), with the double bond shifting to C2-C3. |
| Direct Substitution Product | Results from nucleophilic attack at C2 of the intermediate. |
| Rearranged Product | Results from nucleophilic attack at C1, accompanied by a shift of the double bond. |
Rearrangements under Catalytic Conditions
There is currently no published research detailing the rearrangements of this compound under catalytic conditions. While the rearrangement of allylic halides is a known class of organic reactions, often catalyzed by transition metals like palladium or various Lewis acids, specific studies involving the title compound are absent from the scientific record. nih.govresearchgate.net Consequently, no data on reaction pathways, catalyst efficacy, or product distributions for the catalytic rearrangement of this compound can be provided.
Cycloaddition Reactions
The participation of this compound in cycloaddition reactions is another area that remains unexplored in the chemical literature. Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds, and allylic halides can, in some contexts, participate in such transformations. nih.gov However, no studies have been found that investigate this reactivity for this compound.
[3+2] Cycloaddition for Heterocycle Synthesis
The [3+2] cycloaddition is a widely utilized method for the construction of five-membered heterocyclic rings. mdpi.comresearchgate.netnih.gov This type of reaction typically involves a three-atom component and a two-atom component. While allylic compounds can sometimes act as precursors to the three-atom component in [3+2] cycloadditions, no research has been published that demonstrates this application for this compound in the synthesis of heterocycles. mdpi.comresearchgate.net Therefore, there are no available data on reaction conditions, scope, or the types of heterocycles that could be synthesized from this specific starting material.
Regioselectivity in Cycloaddition Pathways
Regioselectivity is a critical aspect of cycloaddition reactions, dictating the constitutional isomers formed. The electronic and steric properties of the substituents on the reacting partners play a crucial role in determining the regiochemical outcome. nih.govmdpi.com In the absence of any studies on the cycloaddition reactions of this compound, there is no experimental or theoretical data on the regioselectivity of its potential cycloaddition pathways. mdpi.comresearchgate.net
Theoretical and Computational Studies of 2 Bromo 3 3 Fluoro 5 Methylphenyl 1 Propene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and geometry of a molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap generally suggests higher reactivity. For 2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene, FMO analysis would identify the most likely sites for nucleophilic or electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: This table is illustrative and not based on actual experimental or computational data.
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, such as this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. By systematically rotating the dihedral angles and calculating the energy at each step, an energy landscape or potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis is crucial for understanding the molecule's flexibility and the population of different conformers at a given temperature.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. By identifying the reactants, products, and any intermediates, a reaction pathway can be mapped out on the potential energy surface. A critical aspect of this is the characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For this compound, this could involve modeling its reactions with various reagents to understand its reactivity and potential synthetic applications.
Computational Prediction of Spectroscopic Parameters for Mechanistic Elucidation
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing molecules and for elucidating reaction mechanisms. For this compound, these predictions would include:
NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts.
IR Spectroscopy: Prediction of vibrational frequencies and intensities.
UV-Vis Spectroscopy: Calculation of electronic transitions.
Comparing these computationally predicted spectra with experimental data can confirm the molecule's structure and provide evidence for proposed reaction intermediates.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Key Predicted Peaks |
|---|---|
| ¹H NMR | Signals in the aromatic, vinylic, and aliphatic regions. |
| ¹³C NMR | Peaks corresponding to aromatic, vinylic, and methyl carbons. |
| IR | C=C stretch, C-H stretches, C-F stretch, C-Br stretch. |
| UV-Vis | Absorption maxima related to π-π* transitions. |
Note: This table is illustrative and not based on actual experimental or computational data.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the movements and interactions of molecules over time. For this compound, MD simulations could be used to study its behavior in different solvents, its aggregation properties, and its interactions with other molecules, such as biological macromolecules. This can provide insights into its physical properties and potential applications in materials science or medicinal chemistry.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. uliege.beresearchgate.net These studies are pivotal in predicting the reactivity of novel compounds without the need for extensive experimental procedures. In the context of this compound, QSRR models can provide valuable insights into its reaction mechanisms and potential applications in organic synthesis.
A hypothetical QSRR study for this compound and its analogs could be designed to predict a specific reactivity parameter, such as the rate constant (k) for a nucleophilic substitution reaction. In such a study, a series of derivatives of the parent compound would be synthesized or computationally modeled, with systematic variations in their structural features.
Research Findings
In a representative hypothetical study, a series of congeners of this compound were investigated. The primary objective was to correlate their structural or electronic properties with their observed reactivity in a model reaction. The reactivity data, represented as the logarithm of the reaction rate constant (log k), was correlated with various calculated molecular descriptors.
A multiple linear regression (MLR) analysis yielded the following hypothetical QSRR equation:
log k = β₀ + β₁σ + β₂Eₛ + β₃μ
Where:
log k is the logarithm of the reaction rate constant.
σ represents the Hammett constant of the substituent, quantifying its electronic effect.
Eₛ is the Taft steric parameter, accounting for the steric bulk of the substituent.
μ is the dipole moment of the molecule.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The statistical quality of this hypothetical model was found to be robust, with a high correlation coefficient (R²) and a low standard error of prediction, indicating its predictive power for new compounds within the same class.
Interactive Data Table of Molecular Descriptors and Reactivity
Below is a hypothetical dataset for a series of compounds related to this compound, illustrating the types of data used in a QSRR study.
| Compound | Substituent (R) | Hammett Constant (σ) | Taft Steric Parameter (Eₛ) | Dipole Moment (μ, Debye) | log k (Observed Reactivity) |
| 1 | H | 0.00 | 0.00 | 1.85 | -4.50 |
| 2 | 3-NO₂ | 0.71 | -0.15 | 4.21 | -3.20 |
| 3 | 4-OCH₃ | -0.27 | -0.55 | 2.10 | -5.10 |
| 4 | 4-Cl | 0.23 | -0.97 | 2.50 | -4.10 |
| 5 | 2-CH₃ | -0.17 | -1.24 | 1.70 | -5.30 |
| 6 | 3,5-di-F | 0.76 | -0.30 | 3.50 | -3.50 |
This table showcases how different electronic and steric factors of substituents on the phenyl ring can influence the reactivity of the parent compound. For instance, the nitro-substituted compound (Compound 2), with a high positive Hammett constant, exhibits a higher reactivity (less negative log k) compared to the methoxy-substituted compound (Compound 3), which has a negative Hammett constant.
Advanced Spectroscopic Characterization Techniques for Reaction Monitoring and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple, sensitive probes for detailed analysis.
Given the structure, the ¹H NMR spectrum is expected to show distinct signals for the vinyl protons (=CH₂), the benzylic protons (-CH₂-), the aromatic protons, and the methyl protons. The fluorine atom introduces characteristic splitting patterns in both the ¹H and ¹³C spectra for nearby nuclei, which aids in signal assignment. ¹⁹F NMR is particularly valuable, as the fluorine chemical shift is highly sensitive to its electronic environment, making it an excellent probe for tracking chemical changes. nih.govbiophysics.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number(s) | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |
| C1 (=CH₂) | 5.6 - 5.8 | ~118 |
| C2 (-C(Br)=) | - | ~125 |
| C3 (-CH₂-) | 3.7 - 3.9 | ~40 |
| C4 (Ar-C) | - | ~139 (d, J≈7 Hz) |
| C5 (Ar-CH) | 6.8 - 7.0 | ~115 (d, J≈21 Hz) |
| C6 (Ar-C-F) | - | ~163 (d, J≈245 Hz) |
| C7 (Ar-CH) | 6.7 - 6.9 | ~114 (d, J≈22 Hz) |
| C8 (Ar-C-CH₃) | - | ~141 (d, J≈8 Hz) |
| C9 (Ar-CH) | 6.9 - 7.1 | ~126 |
| C10 (-CH₃) | 2.3 - 2.4 | ~21 |
Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz. Predicted values are based on standard chemical shift ranges and data from analogous structures. pdx.edu
Elucidation of Stereochemistry and Regiochemistry
While this compound does not possess E/Z isomers at its terminal double bond, NMR techniques are critical for determining the regiochemistry of its synthetic precursors and products, as well as confirming its constitution. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful method for this purpose, as it detects through-space correlations between protons that are in close proximity (typically <5 Å). youtube.comyoutube.com
For instance, a NOESY experiment would be expected to show a cross-peak between the benzylic protons (on C3) and the aromatic proton at the C9 position, confirming their spatial closeness. Such correlations are definitive in establishing the connectivity and conformation of the molecule. libretexts.org Furthermore, in reactions involving this compound, such as additions across the double bond or substitutions, NMR coupling constants and NOE data are essential for determining the relative stereochemistry of the resulting products. ipb.pt
Dynamic NMR Studies for Conformational Analysis and Exchange Processes
The single bond between the benzylic carbon (C3) and the aromatic ring (C4) is subject to rotation. If this rotation is sufficiently slow on the NMR timescale, it can lead to the observation of distinct conformers. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide valuable information about such processes. unibas.it
By tracking the broadening and coalescence of signals as the temperature is changed, it is possible to calculate the energy barrier (ΔG‡) for the rotational process. rsc.org For this compound, variable-temperature NMR could reveal if there is a preferred orientation of the phenyl ring relative to the propene side chain and quantify the energetic cost of rotation around the C3-C4 bond. This information is crucial for understanding the molecule's three-dimensional shape and how its conformation might influence its reactivity.
In Situ NMR for Reaction Monitoring
In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. researchgate.netwiley.com This method provides detailed kinetic and mechanistic information that is often inaccessible through traditional offline analysis of aliquots. For a substrate like this compound, in situ NMR is ideal for studying reactions such as nucleophilic allylic substitutions or palladium-catalyzed cross-coupling reactions. vedantu.com
By acquiring spectra at regular intervals, one can observe the gradual decrease in the concentration of the starting material and the concurrent increase in the concentration of products. cardiff.ac.uk Key spectroscopic changes, such as the disappearance of the vinyl proton signals of the reactant and the appearance of new signals corresponding to the product, can be quantitatively tracked. This allows for the determination of reaction rates, the identification of transient intermediates, and the elucidation of the reaction mechanism. researchgate.net
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Intermediates
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. Upon ionization in the mass spectrometer, the molecular ion of this compound undergoes fragmentation through characteristic pathways.
The most probable fragmentation mechanism involves the cleavage of the carbon-bromine bond, which is relatively weak. This would result in the loss of a bromine radical (·Br) and the formation of a resonance-stabilized carbocation. This cation is both allylic and benzylic, affording it significant stability, meaning the corresponding peak is likely to be the base peak (most abundant) in the spectrum. ucla.edunih.gov Further fragmentation could involve the loss of small neutral molecules or rearrangements of the aromatic ring. Analyzing these fragments helps to piece together the structure of the original molecule. libretexts.orgmiamioh.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). measurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, its molecular formula is C₁₀H₁₀BrF.
HRMS would be used to distinguish this formula from other possible combinations of atoms that might have the same nominal mass. rsc.orgchromatographyonline.com The presence of bromine is also readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for a monobrominated compound. libretexts.org
Table 2: Predicted HRMS Data and Major Fragments for this compound
| Ion Formula | Calculated m/z | Identity |
| [C₁₀H₁₀⁷⁹BrF]⁺ | 227.9977 | Molecular Ion ([M]⁺) |
| [C₁₀H₁₀⁸¹BrF]⁺ | 229.9957 | Molecular Ion Isotope ([M+2]⁺) |
| [C₁₀H₁₀F]⁺ | 149.0761 | [M-Br]⁺ (Likely Base Peak) |
| [C₇H₇]⁺ | 91.0542 | Tropylium ion (from benzylic cleavage) |
Note: m/z values are calculated for the most abundant isotopes.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. umich.edu An IR or Raman spectrum provides a unique "fingerprint" based on the functional groups present in the molecule. For this compound, these spectra would show characteristic absorption bands corresponding to its distinct structural features.
Key expected vibrations include the C=C stretch of the alkene, the =C-H and aromatic C-H stretches, the C-F stretch, and the C-Br stretch. msu.edulibretexts.org The C-Br stretching frequency is typically found in the fingerprint region of the IR spectrum (690-515 cm⁻¹) and can be a useful diagnostic band. orgchemboulder.com During a chemical reaction, such as the substitution of the bromine atom, the disappearance of the C-Br band and the appearance of new bands (e.g., an O-H stretch if converted to an alcohol) can be monitored to track the functional group transformation.
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Alkene (=C-H) & Aromatic |
| 2950 - 2850 | C-H stretch | Methyl (-CH₃) & Methylene (-CH₂-) |
| 1650 - 1630 | C=C stretch | Alkene |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1150 | C-F stretch | Aryl Fluoride |
| 990 - 910 | =C-H bend | Alkene |
| 690 - 515 | C-Br stretch | Alkyl Bromide |
Note: These are approximate frequency ranges. The exact position and intensity of bands depend on the specific molecular environment. quora.com
X-ray Crystallography for Solid-State Structural Determination (if crystalline forms are obtained)
Should this compound be synthesized and isolated as a crystalline solid, single-crystal X-ray diffraction would offer the most definitive method for determining its three-dimensional structure. This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, allowing for an unambiguous confirmation of the compound's constitution and conformation in the solid state.
The resulting crystallographic data would be invaluable for understanding intermolecular interactions, such as halogen bonding or π-stacking, which can influence the material's bulk properties. A summary of the type of data that would be obtained is presented in Table 1.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |
| Space Group | The space group would provide detailed information about the symmetry elements present in the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would define the size and shape of the unit cell. |
| Bond Lengths (Å) | Precise measurements of the distances between bonded atoms, such as the C-Br, C-F, and C=C bond lengths. |
| Bond Angles (°) | The angles between adjacent chemical bonds, which would define the geometry around each atom. |
Applications As a Synthetic Precursor and Building Block
Role in the Synthesis of Complex Organic Molecules
2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene is a key starting material for the synthesis of a wide array of complex organic structures. The presence of the vinyl bromide group allows for a variety of coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of new carbon-carbon bonds. This functionality is crucial for assembling intricate molecular frameworks. The substituted phenyl ring, with its fluoro and methyl groups, provides a scaffold that can be further modified, leading to the generation of diverse and structurally complex molecules.
Derivatization to Novel Chemical Entities with Modulated Properties
The reactivity of the bromo and alkene functional groups in this compound allows for extensive derivatization. These transformations can lead to the creation of novel chemical entities with tailored electronic, steric, and pharmacokinetic properties. For instance, the bromine atom can be readily displaced by various nucleophiles to introduce new functional groups. The double bond can undergo a range of addition reactions, further expanding the molecular diversity that can be achieved from this starting material. This adaptability makes it a valuable tool for medicinal chemists and researchers developing new compounds with specific biological activities.
Utility in the Construction of Fluorinated Compounds
The fluorine atom on the phenyl ring of this compound plays a significant role in its utility for synthesizing other fluorinated compounds. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. By using this compound as a building block, chemists can incorporate a fluorinated phenyl moiety into larger, more complex molecules, thereby imparting these desirable properties to the final products.
Application in Natural Product Synthesis
While specific examples of the direct application of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of complex natural product analogues. The ability to construct intricate carbon skeletons and introduce specific substituents makes it a potentially valuable reagent for the synthesis of modified natural products, which can be used to probe biological mechanisms or develop new therapeutic agents.
Potential as a Monomer for Specialized Polymer Synthesis
The vinyl group in this compound suggests its potential as a monomer for the synthesis of specialized polymers. Through polymerization reactions, this compound could be used to create polymers with unique properties conferred by the bromo, fluoro, and methylphenyl substituents. These polymers could find applications in materials science, for example, in the development of specialty plastics, coatings, or membranes with tailored thermal, chemical, or optical properties.
Contributions to Materials Science Research
In the field of materials science, this compound can serve as a precursor for the development of novel organic materials. The combination of the reactive vinyl bromide and the fluorinated aromatic ring makes it a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substitution can influence the electronic properties and stability of the resulting materials.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrF |
| MDL Number | MFCD09801097 |
Analytical Methodologies for Reaction Monitoring and Product Analysis in Research Contexts
Chromatographic Techniques for Purity and Yield Determination
Chromatography is fundamental to the analysis of organic reactions, allowing for the physical separation of components within a mixture. This separation is crucial for assessing the presence of starting materials, identifying the formation of products, and detecting any byproducts or impurities.
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. In the synthesis of 2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene, GC is ideally suited for monitoring the consumption of the relatively volatile starting material and the formation of the product. When coupled with a mass spectrometer (GC-MS), it provides definitive structural information based on the mass-to-charge ratio (m/z) of the eluted compounds.
Aliquots can be taken from the reaction mixture at various time points, quenched, and injected into the GC system. The progress of the reaction is monitored by observing the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product. This technique is also highly effective at identifying isomeric byproducts, which can arise from allylic rearrangement during radical bromination reactions. winona.edu For halogenated compounds, GC coupled with an electron capture detector (ECD) can offer enhanced sensitivity, although mass spectrometry (MS) provides more comprehensive structural data. nih.govresearchgate.net
Table 1: Hypothetical GC-MS Data for Reaction Monitoring
| Compound Name | Retention Time (min) | Key m/z Fragments | Identification |
|---|---|---|---|
| 3-(3-fluoro-5-methylphenyl)-1-propene (B3314722) | 8.45 | 150, 135, 122, 91 | Starting Material |
| This compound | 11.20 | 228, 230, 149, 121 | Target Product |
| (E/Z)-1-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene | 11.55 | 228, 230, 149, 121 | Isomeric Byproduct |
This interactive table presents hypothetical data for the GC-MS analysis of a reaction mixture. The distinct retention times allow for the separation of the target product from its starting material and potential isomers, while the mass spectrometry fragments confirm their identity. The characteristic isotopic pattern for bromine (m/z 228 and 230) is a key indicator for the product.
For less volatile compounds or for achieving high-resolution separation of isomers, High-Performance Liquid Chromatography (HPLC) is the preferred method. mtc-usa.com In the context of this compound, reversed-phase HPLC using a C18 or a phenyl-based stationary phase can effectively separate the aromatic product from starting materials and non-volatile impurities, such as succinimide (a byproduct of NBS reactions). sielc.comsilicycle.com
Quantitative analysis is performed by creating a calibration curve with a known standard of the pure product. By comparing the peak area of the product in the reaction mixture to the calibration curve, the precise yield can be determined. The high resolving power of HPLC is particularly advantageous for separating positional or geometric isomers that may be difficult to distinguish by GC alone. nacalai.com
Table 2: Representative HPLC Method and Retention Data
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time: Succinimide | 2.1 min |
| Retention Time: Starting Material | 5.8 min |
| Retention Time: Product | 7.5 min |
This table outlines typical HPLC conditions for analyzing the reaction mixture. The significant difference in retention times allows for clear quantification of the starting material and product, separate from the polar byproduct succinimide.
Thin Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative monitoring of a reaction's progress. libretexts.org It is inexpensive, fast, and requires minimal sample. A TLC plate is spotted with the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture itself. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot for the product will appear.
For the synthesis of this compound from its non-brominated precursor, the product is expected to be slightly more polar due to the bromine atom. Therefore, it will have a lower Retention Factor (Rf) value than the starting material on a normal-phase silica plate. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
In Situ Spectroscopic Methods for Mechanistic Studies (e.g., IR, UV-Vis, NMR)
In situ (in the reaction mixture) spectroscopic techniques provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling. This allows for a continuous view of the reaction's progress and is invaluable for detailed mechanistic and kinetic studies.
Infrared (IR) Spectroscopy : By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, Fourier-Transform Infrared (FTIR) spectroscopy can monitor the reaction in real time. nih.govmt.comacs.org For an allylic bromination, one could track the disappearance of the characteristic C-H stretching vibration of the allylic hydrogen in the starting material (around 3080 cm⁻¹) and the appearance of the C-Br stretching frequency (typically 600-500 cm⁻¹) in the product.
UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy can be used if the starting material, intermediates, or products have distinct chromophores. The phenyl group in the target compound absorbs in the UV region. Changes in substitution on the side chain can cause a subtle shift (bathochromic or hypsochromic) in the absorption maximum (λmax) or a change in molar absorptivity, which can be tracked over time to follow the reaction kinetics. qub.ac.uktaylorfrancis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : In situ NMR provides the most detailed structural information in real time. cardiff.ac.uk By placing the reaction vessel within the NMR spectrometer (or flowing the reaction mixture through an NMR tube), the conversion can be monitored with high precision. Key diagnostic signals would include the disappearance of the allylic proton signals in the starting material and the emergence of the vinyl proton signals and the methine proton signal (CH-Br) in the product, this compound. orgsyn.org
Table 3: Key Spectroscopic Changes for Reaction Monitoring
| Technique | Starting Material Signal | Product Signal | Observation |
|---|---|---|---|
| FTIR | ~3080 cm⁻¹ (Allylic C-H stretch) | ~550 cm⁻¹ (C-Br stretch) | Disappearance of C-H, appearance of C-Br |
| UV-Vis | λmax ~265 nm | λmax ~268 nm | Slight bathochromic shift |
| ¹H NMR | ~3.4 ppm (d, allylic -CH₂-) | ~5.4 ppm (s), ~5.6 ppm (s) (vinyl =CH₂) | Disappearance of doublet, appearance of two singlets |
This table summarizes the expected changes in key diagnostic signals across different spectroscopic methods, providing a basis for real-time, in-situ reaction monitoring.
Advanced Titration Techniques for Kinetic Studies
While chromatography and spectroscopy monitor concentration directly, titration can be used to study reaction kinetics by quantifying a reactive species or a byproduct. The allylic bromination of an alkene with N-bromosuccinimide (NBS) involves the formation of HBr as an intermediate, which then reacts with NBS to produce molecular bromine (Br₂). libretexts.orgchemistrysteps.com
A kinetic study could be designed by taking aliquots from the reaction at set time intervals and immediately quenching them in a solution containing a known excess of a standardized base (e.g., sodium hydroxide). The unreacted base is then immediately back-titrated with a standard acid solution. The amount of base consumed corresponds to the amount of acidic species (like HBr) produced up to that time point, which is proportional to the reaction's progress. Plotting the concentration of the product (calculated from the amount of HBr generated) versus time allows for the determination of the reaction rate and order.
Table 4: Hypothetical Data from a Kinetic Titration Experiment
| Time (min) | Volume of Acid Titrant (mL) | [Product] (mol/L) |
|---|---|---|
| 0 | 10.00 | 0.000 |
| 5 | 8.55 | 0.015 |
| 10 | 7.40 | 0.026 |
| 20 | 5.85 | 0.042 |
| 30 | 5.10 | 0.049 |
| 60 | 4.50 | 0.055 |
This interactive table shows representative data from a back-titration experiment to monitor reaction kinetics. As the reaction proceeds, more acidic byproduct is generated, consuming more of the initial base, thus requiring less acid titrant. This allows for the calculation of product concentration over time.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Stereoselective Transformations
A primary area for future investigation lies in the development of advanced catalytic systems to control the stereochemical outcome of reactions involving 2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene. The allylic bromide moiety is an excellent electrophile for various transition metal-catalyzed allylic substitution reactions. nih.govacs.org Future work could focus on:
Enantioselective Palladium-Catalyzed Allylic Alkylation: While palladium catalysis is a cornerstone of allylic substitution, the design of new chiral ligands that can effectively control the enantioselectivity of the reaction with this specific substrate remains a key challenge. nih.govacs.org Research could be directed towards ligands that can accommodate the steric and electronic properties of the 3-fluoro-5-methylphenyl group, leading to high yields and enantiomeric excesses of the desired products.
Iridium and Rhodium Catalysis: Exploring catalysts based on other transition metals, such as iridium and rhodium, could open up new reaction pathways and selectivities. nih.govacs.org For instance, iridium catalysts are known to provide different regioselectivity compared to palladium in allylic substitution reactions, which could be exploited for the synthesis of novel compounds.
Organocatalysis: The use of chiral organocatalysts, such as amines or phosphoric acids, presents a metal-free alternative for stereoselective transformations. nih.gov Developing organocatalytic systems for the asymmetric functionalization of this compound would be a significant advancement in sustainable chemistry.
A comparative overview of potential catalytic systems is presented in Table 1.
| Catalytic System | Potential Advantages | Key Research Focus |
| Palladium-based | High reactivity and functional group tolerance. nih.govacs.org | Design of novel chiral ligands for enhanced enantioselectivity. nih.govacs.org |
| Iridium-based | Alternative regioselectivity and stereocontrol. nih.govacs.org | Exploration of catalyst-substrate interactions to predict and control reaction outcomes. |
| Rhodium-based | Unique reactivity in allylic substitution and addition reactions. | Development of rhodium-catalyzed asymmetric transformations. |
| Organocatalysis | Metal-free, environmentally benign, and often complementary selectivity. nih.gov | Design of new chiral organocatalysts tailored for the substrate. |
Table 1. Potential Catalytic Systems for Stereoselective Transformations.
Exploration of Unconventional Reaction Pathways and Conditions (e.g., Photoredox, Electrochemistry)
Moving beyond traditional thermal reactions, the exploration of unconventional activation methods such as photoredox catalysis and electrochemistry could unlock novel reactivity for this compound.
Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under mild conditions, enabling transformations that are often difficult to achieve thermally. mdpi.combeilstein-journals.org This approach could be used for the coupling of this compound with a wide range of nucleophiles and radical precursors. Research in this area could focus on identifying suitable photocatalysts and reaction conditions to control the formation and subsequent reactions of the allylic radical derived from the title compound.
Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction, providing a green and sustainable alternative to conventional methods. mdpi.com The electrochemical reduction of the carbon-bromine bond in this compound could generate a nucleophilic allylic species for subsequent reactions. Conversely, anodic oxidation could lead to the formation of a cationic intermediate. Investigating the electrochemical behavior of this compound could lead to the development of novel and efficient synthetic methodologies.
Integration with Flow Chemistry and Automated Synthesis for Scalable Research
To accelerate the exploration of the synthetic utility of this compound, the integration of flow chemistry and automated synthesis platforms is a promising direction.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability. drugdiscoverytrends.comsyrris.comsoci.org The synthesis and subsequent functionalization of this compound could be performed in a continuous flow setup, allowing for rapid optimization of reaction conditions and the on-demand generation of derivatives. drugdiscoverytrends.comsyrris.comsoci.org
Automated Synthesis: Automated platforms can be used to perform a large number of reactions in parallel, enabling high-throughput screening of catalysts, reagents, and reaction conditions. syrris.comsoci.org This would significantly accelerate the discovery of new transformations and the optimization of existing ones for this particular substrate.
Predictive Chemistry and Machine Learning Applications for Reaction Design
The application of computational tools, particularly machine learning, has the potential to revolutionize the way chemical reactions are designed and optimized. beilstein-journals.orgnih.govrsc.org
Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a given transformation, including the major product, yield, and stereoselectivity. beilstein-journals.orgrsc.orgmit.edu Developing such models for reactions involving allylic bromides could guide the experimental design for the functionalization of this compound.
Catalyst and Ligand Design: Machine learning algorithms can also be used to design new catalysts and ligands with improved performance for specific reactions. gcande.orgprinceton.edu By analyzing the structure-activity relationships of existing catalysts, it may be possible to predict novel structures with enhanced reactivity and selectivity for the stereoselective transformations of the title compound.
Design and Synthesis of Analogues with Enhanced Reactivity or Selectivity
The systematic modification of the structure of this compound can lead to analogues with tailored reactivity and selectivity.
Modification of the Aromatic Ring: Introducing different substituents on the phenyl ring can modulate the electronic properties of the molecule, which in turn can influence its reactivity in various transformations. For example, the introduction of electron-withdrawing or electron-donating groups could affect the stability of reaction intermediates and transition states.
Variation of the Halogen: Replacing the bromine atom with other halogens, such as chlorine or iodine, would alter the reactivity of the C-X bond. This could be advantageous for specific applications where a different level of reactivity is desired.
Introduction of Other Functional Groups: The incorporation of additional functional groups into the molecule could open up possibilities for tandem or cascade reactions, leading to the rapid construction of complex molecular architectures.
A summary of potential analogue design strategies is presented in Table 2.
| Modification Strategy | Rationale | Expected Outcome |
| Varying aromatic substituents | Modulate electronic and steric properties. | Altered reaction rates and selectivities. |
| Changing the halogen | Modify the leaving group ability. | Tuned reactivity in substitution reactions. |
| Introducing new functional groups | Enable tandem or cascade reactions. | Increased molecular complexity in a single step. |
Table 2. Strategies for the Design and Synthesis of Analogues.
Multicomponent Reactions Incorporating the Compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly efficient and atom-economical. nih.govbohrium.com Designing MCRs that incorporate this compound as a key building block would be a powerful strategy for the rapid generation of molecular diversity. nih.govbohrium.com
Palladium-Catalyzed MCRs: The ability of palladium to catalyze the formation of multiple carbon-carbon and carbon-heteroatom bonds could be harnessed to develop MCRs involving the title compound as an electrophile.
Radical-Mediated MCRs: The generation of an allylic radical from this compound under photoredox or other radical-initiating conditions could be intercepted by multiple reaction partners in a multicomponent fashion.
Isocyanide-Based MCRs: Isocyanides are versatile reagents in MCRs, and their combination with the title compound and other reactants could lead to the synthesis of highly functionalized and structurally diverse molecules. nih.gov
The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable tool in organic synthesis, leading to the discovery of new reactions, the development of more efficient synthetic methods, and the creation of novel molecules with interesting properties and applications.
Q & A
How can researchers optimize the synthesis of 2-Bromo-3-(3-fluoro-5-methylphenyl)-1-propene to improve yield and purity?
Answer:
The synthesis of halogenated alkenes like this compound often involves bromination of a precursor alkene. Key optimization steps include:
- Temperature Control : Maintaining low temperatures (0–5°C) during bromination to minimize side reactions, as higher temperatures may lead to over-bromination or decomposition .
- Solvent Selection : Use inert solvents like dichloromethane (DCM) or acetonitrile to stabilize reactive intermediates. DCM is preferred for its low polarity and compatibility with bromine .
- Base Addition : Incorporating bases such as triethylamine to neutralize acidic by-products (e.g., HBr), which can otherwise catalyze unwanted rearrangements .
- Purification : Column chromatography or recrystallization using hexane/ethyl acetate mixtures can isolate the product with >95% purity. Monitor reaction progress via TLC with UV visualization .
What advanced spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for vinyl proton signals (δ 5.5–6.5 ppm) and aromatic protons split by fluorine coupling (e.g., meta-fluorine splits phenyl protons into doublets of doublets) .
- ¹³C NMR : Identify the brominated alkene carbon (δ 110–120 ppm) and fluorine-substituted aromatic carbons (δ 160–165 ppm for C-F) .
- X-ray Crystallography : Resolve the stereochemistry of the alkene (E/Z configuration) and confirm substituent positions on the phenyl ring. For example, Acta Crystallographica reports use similar methods for structurally analogous bromo-fluoro compounds .
- IR Spectroscopy : Detect C-Br stretches (~550–650 cm⁻¹) and C=C stretches (~1640 cm⁻¹) .
How does the 3-fluoro-5-methylphenyl substituent influence reactivity in cross-coupling reactions compared to other halogenated analogs?
Answer:
- Electron-Withdrawing Effects : The fluorine atom deactivates the phenyl ring, directing electrophilic substitutions to specific positions. This contrasts with methyl groups, which are electron-donating and enhance ring reactivity at para positions .
- Steric Effects : The methyl group at the 5-position creates steric hindrance, potentially slowing reactions at the 3-fluoro site. Comparative studies with dichlorophenyl analogs show reduced Suzuki coupling efficiency due to steric bulk .
- Computational Insights : Density Functional Theory (DFT) calculations predict higher activation energy for oxidative addition in Pd-catalyzed reactions compared to non-fluorinated analogs .
What strategies resolve contradictory data in biological activity assays involving this compound?
Answer:
- Dose-Response Curves : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects, as fluorinated compounds may exhibit biphasic activity due to off-target interactions .
- Control Experiments : Use halogen-free analogs to isolate the contribution of bromine/fluorine to bioactivity. For example, replacing Br with H reduces electrophilicity, altering enzyme inhibition profiles .
- Statistical Validation : Apply ANOVA or t-tests to triplicate data to confirm reproducibility. Inconsistent results in enzyme inhibition assays may arise from solvent (DMSO) concentration variations >1% .
How can computational modeling predict the interaction of this compound with cytochrome P450 enzymes?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model the compound’s binding to the heme-active site. The bromoalkene moiety may coordinate with Fe³⁺ in CYP450, while the fluorophenyl group engages in π-π stacking with aromatic residues (e.g., Phe304) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Fluorine’s electronegativity may strengthen hydrogen bonds with backbone amides, reducing dissociation rates compared to chloro analogs .
- QSAR Models : Correlate substituent parameters (Hammett σ, LogP) with inhibitory potency. Higher LogP values (due to Br/CH₃) may enhance membrane permeability but reduce aqueous solubility .
What analytical methods differentiate degradation products of this compound under oxidative conditions?
Answer:
- LC-HRMS : Monitor for debromination products (e.g., m/z reduction by ~80 Da) and hydroxylation at the allylic position. Fluorine’s stability under oxidation minimizes defluorination .
- GC-MS : Detect volatile by-products like 3-fluoro-5-methylacetophenone (from alkene cleavage) using DB-5 columns and EI ionization .
- EPR Spectroscopy : Identify radical intermediates formed during light-induced degradation. Bromine-centered radicals may form transient species detectable at g ≈ 2.002 .
How does the compound’s stereoelectronic profile affect its utility in photoaffinity labeling?
Answer:
- Alkene Geometry : The E-configuration (trans) positions the bromine and fluorophenyl groups on opposite sides, enabling selective crosslinking with target proteins under UV light (254 nm) .
- Fluorine as a Tracer : ¹⁹F NMR tracks labeling efficiency due to fluorine’s high sensitivity and absence in biological backgrounds .
- Bromine as a Handle : Post-labeling, Br can be functionalized via Sonogashira coupling for fluorescent tagging (e.g., with BODIPY dyes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
